3-Phenylcyclohexa-3,5-diene-1,2-diol
Description
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
3-phenylcyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C12H12O2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8,11-14H |
InChI Key |
UMAHGMFKBJHGME-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC(C2O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(C2O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Cyclohexa-3,5-diene-1,2-diol Derivatives
Stereochemical Considerations
- Enantiomeric purity is critical for biological activity. For example, (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol is enzymatically derived and used in stereocontrolled syntheses .
Preparation Methods
Enzymatic Dioxygenation of Biphenyl
The primary route for synthesizing 3-phenylcyclohexa-3,5-diene-1,2-diol involves the action of biphenyl 2,3-dioxygenase (BPO), a multicomponent enzyme system found in Sphingomonas yanoikuyae B1. BPO catalyzes the stereospecific cis-dihydroxylation of biphenyl, incorporating both atoms of molecular oxygen into the substrate to yield (1S,2R)-cis-1,2-dihydroxy-3-phenylcyclohexa-3,5-diene. The reaction proceeds via a three-step mechanism:
-
Substrate binding : Biphenyl aligns in the active site of the oxygenase component (ISPBPH), which contains a Rieske [2Fe-2S] cluster and a mononuclear iron center.
-
Oxygen activation : Electrons from NADH are transferred via ferredoxin reductase (BphG) and ferredoxin (BphF) to the oxygenase, enabling O₂ activation.
-
Dihydroxylation : The activated oxygen inserts into the C2–C3 bond of biphenyl, forming the cis-dihydrodiol product with >99% enantiomeric excess.
Optimization Parameters :
Substrate Range and Byproduct Formation
BPO exhibits broad substrate specificity, oxidizing polycyclic aromatic hydrocarbons (PAHs) like naphthalene and phenanthrene to analogous dihydrodiols. However, with biphenyl, the enzyme produces 3-phenylcyclohexa-3,5-diene-1,2-diol as the sole product at yields exceeding 90% under optimized conditions. Competitive monooxygenation or desaturation reactions are negligible when biphenyl concentrations remain below 5 mM.
Large-Scale Fermentation Strategies
Strain Selection and Induction
Rhodococcus jostii RHA1 employs a homologous BPO system (RhBDO) that achieves comparable dihydrodiol yields to S. yanoikuyae B1. Key fermentation parameters include:
| Parameter | S. yanoikuyae B1 | R. jostii RHA1 |
|---|---|---|
| Induction substrate | Biphenyl (0.1 mM) | Propane (vapor) |
| Biomass yield (g DCW/L) | 4.2 | 6.8 |
| Volumetric productivity (g/L/h) | 0.18 | 0.29 |
| Oxygen transfer rate (mmol/L/h) | 12.4 | 18.7 |
Downstream Processing
Recovery of 3-phenylcyclohexa-3,5-diene-1,2-diol from fermentation broth involves:
-
Solvent extraction : Triple ethyl acetate extraction (0.5 mL solvent per mL supernatant).
-
Purification : Preparative layer chromatography (PLC) on silica gel with chloroform:methanol (95:5).
Typical recovery rates range from 70–85%, with purity >98% confirmed by GC-MS.
Chemoenzymatic Synthesis from 1,2-Dihydronaphthalene
Substrate Engineering
BPO from S. yanoikuyae B1 converts 1,2-dihydronaphthalene into a 3:1 mixture of cis-1,2-dihydroxy-1,2-dihydronaphthalene and cis-1,2-dihydroxy-3-phenylcyclohexa-3,5-diene. The latter forms via a secondary dehydrogenation reaction catalyzed by cis-biphenyl dihydrodiol dehydrogenase (BDDH).
Reaction Scheme :
Enantioselectivity Control
Analytical Characterization and Quality Control
Structural Elucidation
Stability Considerations
The dihydrodiol undergoes rapid autoxidation at pH <6 or temperatures >40°C, forming 2,3-dihydroxybiphenyl. Stabilization requires:
Comparative Evaluation of Synthesis Routes
| Criterion | Microbial Synthesis | Chemoenzymatic Route |
|---|---|---|
| Yield | 90–95% | 70–80% |
| Enantiomeric Excess | >99% | 95–98% |
| Scale-up Feasibility | Industrial | Laboratory |
| Byproducts | None | 2-Hydroxy-1,2-DHN |
Q & A
Q. What enzymatic pathways enable the synthesis of 3-phenylcyclohexa-3,5-diene-1,2-diol, and how can reaction conditions be optimized?
The compound is synthesized via biphenyl 2,3-dioxygenase (EC 1.14.12.18), which catalyzes the cis-1,2-hydroxylation of biphenyl using NADH and O2 . Key optimization factors include:
- Substrate specificity : The enzyme acts on biphenyl but may tolerate substituted analogs.
- Cofactor regeneration : NADH recycling systems (e.g., glucose dehydrogenase) improve yield.
- Oxygenation control : Maintaining microaerobic conditions prevents overoxidation to catechol derivatives.
Q. How is the stereochemical configuration of 3-phenylcyclohexa-3,5-diene-1,2-diol characterized?
The (1S,2R) configuration is confirmed via:
- X-ray crystallography : Resolves absolute stereochemistry of crystalline derivatives.
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns).
- NMR coupling constants : J1,2 values (~3–5 Hz) confirm cis-diol geometry .
Q. What analytical techniques are critical for quantifying this compound in biological matrices?
- LC-MS/MS : Provides sensitivity (detection limits ~0.1 ng/mL) using MRM transitions for m/z 205 → 187 (diol dehydration).
- Derivatization : Acetylation with acetic anhydride enhances chromatographic resolution .
Advanced Research Questions
Q. How does 3-phenylcyclohexa-3,5-diene-1,2-diol serve as a precursor in natural product synthesis?
The diol’s conjugated diene and vicinal diol groups enable:
- Diels–Alder reactions : Reacts with dienophiles (e.g., N-phenylmaleimide) to form bicyclic adducts with syn-facial selectivity (dr > 10:1) .
- Oxidative cleavage : Ozonolysis generates dialdehydes for cyclitol synthesis .
- Biomimetic rearrangements : In vindoline synthesis, the diol undergoes 17-step elaboration, including Claisen rearrangements and regioselective brominations .
Q. What strategies address low yields in halogenated derivatives (e.g., 3-bromo or 3-CF3 analogs)?
Challenges arise during metal-complexing routes:
Q. How do electronic effects influence π-facial selectivity in Diels–Alder reactions of substituted diols?
Electron-withdrawing groups (e.g., CF3) reduce syn-selectivity by destabilizing transition states. For example:
- 3-Trifluoromethyl derivative : Syn/anti ratio drops to 3:1 vs. 10:1 for unsubstituted diol.
- Steric effects : Bulky substituents enforce endo transition states, overriding electronic effects .
Data Contradiction and Mechanistic Analysis
Q. Why do microbial oxidation routes for diol synthesis exhibit variable enantiomeric excess (ee)?
Discrepancies arise from:
Q. How do conflicting reports on diol stability under oxidative conditions reconcile?
Stability depends on:
- pH : Acidic conditions (pH < 4) protonate the diol, preventing autoxidation.
- Metal ions : Fe<sup>2+</sup> accelerates decomposition via Fenton reactions, while EDTA stabilizes .
Methodological Recommendations
Q. What catalytic systems improve diastereoselectivity in diol-derived cycloadditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

